1-Chloro-2-pentyne
Overview
Description
1-Chloro-2-pentyne is an organic compound with the molecular formula C5H7Cl. It is a derivative of pentyne, where a chlorine atom is attached to the first carbon of the alkyne chain. This compound is part of the alkyne family, characterized by the presence of a carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-pentyne can be synthesized through the chlorination of 2-pentyne. One common method involves the use of triphosgene as a chlorination reagent, which decomposes into phosgene and increases the concentration of free chloride ions in the system . Another method involves the elimination reactions of dihalides, where a vicinal dihalide undergoes double dehydrohalogenation to form the alkyne .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of strong bases such as sodium amide in ammonia (NaNH2/NH3) to ensure complete deprotonation and formation of the terminal alkyne .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-pentyne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The triple bond can participate in addition reactions, such as hydrogenation and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Hydrogenation: Using catalysts like palladium or platinum.
Halogenation: Using halogens like bromine or chlorine.
Oxidation: Using oxidizing agents like potassium permanganate.
Major Products:
Hydrogenation: Produces 2-pentene or pentane.
Halogenation: Produces dihaloalkanes.
Oxidation: Produces carboxylic acids or ketones.
Scientific Research Applications
1-Chloro-2-pentyne has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-pentyne involves its reactivity due to the presence of the carbon-carbon triple bond and the chlorine atom. The triple bond makes the compound highly reactive in addition reactions, while the chlorine atom can participate in substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
1-Pentyne: A similar alkyne without the chlorine atom.
2-Pentyne: The parent compound without the chlorine substitution.
1-Chloro-2-pentyne: A positional isomer with the chlorine atom on the second carbon.
Uniqueness: this compound is unique due to the combination of the alkyne triple bond and the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs .
Properties
IUPAC Name |
1-chloropent-2-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c1-2-3-4-5-6/h2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKXDMAPOZZDCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066811 | |
Record name | 2-Pentyne, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22592-15-0 | |
Record name | 1-Chloro-2-pentyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22592-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-pentyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022592150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentyne, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pentyne, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloropent-2-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.996 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLORO-2-PENTYNE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3LZS61HD9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The paper mentions "cation effects on migratory aptitudes of groups". Can you elaborate on how the choice of alkali metal might influence the reaction outcome with a compound like 1-chloro-2-pentyne?
A1: While the paper doesn't directly investigate this compound, we can extrapolate from its core findings. The study demonstrates that reactions of similar chlorinated alkynes with alkali metals involve carbanion intermediates. [] The nature of the alkali metal cation (e.g., lithium, sodium, potassium) can significantly impact the stability and reactivity of these carbanion intermediates. Different cations can coordinate to the carbanion and surrounding molecules with varying strength, influencing the migratory aptitude of groups during rearrangement steps. This means that the choice of alkali metal could potentially dictate which products are favored in these reactions.
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